molecular formula C19H23N3O2S2 B4128123 2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Cat. No.: B4128123
M. Wt: 389.5 g/mol
InChI Key: CUEBHVUXWKGNRQ-UHFFFAOYSA-N
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Description

2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound that features a thienyl group, a phenyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multi-step organic reactions. The process may start with the preparation of the thienyl and phenyl intermediates, followed by their coupling and subsequent functionalization to introduce the hydrazinecarbothioamide group. Common reagents and conditions used in these reactions include:

    Thienyl and phenyl intermediates: Prepared via Friedel-Crafts acylation or alkylation reactions.

    Coupling reactions: Often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Functionalization: Introduction of the hydrazinecarbothioamide group through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The thienyl and phenyl groups can be oxidized to form sulfoxides or sulfonates.

    Reduction: The carbonyl and hydrazinecarbothioamide groups can be reduced to corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfonates, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate or as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide: Unique due to its specific combination of functional groups.

    Other thienyl-containing compounds: May share similar chemical reactivity but differ in biological activity.

    Other hydrazinecarbothioamide derivatives: May have similar biological activity but differ in chemical reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[[5-methyl-4-(4-methylphenyl)thiophene-3-carbonyl]amino]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-12-5-7-14(8-6-12)17-13(2)26-11-16(17)18(23)21-22-19(25)20-10-15-4-3-9-24-15/h5-8,11,15H,3-4,9-10H2,1-2H3,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEBHVUXWKGNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2C(=O)NNC(=S)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 3
2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 4
2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 5
2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 6
2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

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